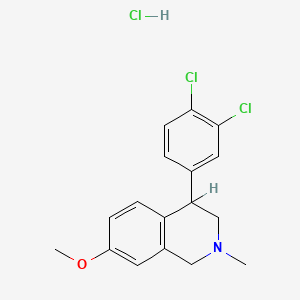

Diclofensine hydrochloride

描述

准备方法

The synthesis of diclofensine hydrochloride involves several key steps:

Condensation: The condensation of m-anisaldehyde with methylamine gives N-methyl-3-methoxybenzenemethanimine.

Reduction: This Schiff-base intermediate is reduced with sodium borohydride to yield (3-methoxybenzyl)methylamine.

Alkylation: Alkylation of this compound with 3,4-dichlorophenacylbromide results in an intermediate product.

Reduction: The benzoyl ketone is reduced with sodium borohydride to form an alcohol.

化学反应分析

Diclofensine hydrochloride undergoes several types of chemical reactions:

Oxidation: It can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.

Reduction: The reduction steps in its synthesis involve sodium borohydride, a common reducing agent.

Substitution: The alkylation step involves nucleophilic substitution, where the intermediate reacts with 3,4-dichlorophenacylbromide.

科学研究应用

Chemistry: It serves as a model compound for studying monoamine reuptake inhibitors.

Biology: Research has focused on its effects on neurotransmitter systems, particularly dopamine, noradrenaline, and serotonin.

作用机制

Diclofensine hydrochloride acts as a triple monoamine reuptake inhibitor. It primarily inhibits the reuptake of dopamine, noradrenaline, and serotonin by binding to their respective transporters (DAT, NET, and SERT). This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and producing stimulant and antidepressant effects .

相似化合物的比较

Diclofensine hydrochloride is chemically related to other tetrahydroisoquinoline derivatives, such as nomifensine. Compared to nomifensine and amitriptyline, diclofensine has a unique pharmacological profile:

Nomifensine: Both compounds inhibit dopamine and noradrenaline reuptake, but diclofensine also significantly inhibits serotonin reuptake.

Amitriptyline: Unlike amitriptyline, which has significant sedative effects, diclofensine does not consistently affect sedation or mood.

Similar Compounds

- Nomifensine

- Amitriptyline

- Sertraline

- Tesofensine

- Brasofensine

生物活性

Diclofensine hydrochloride, also known as Ro 8-4650, is a pharmacological compound initially developed as an antidepressant in the 1970s by Hoffmann-La Roche. It is classified as a triple monoamine reuptake inhibitor , primarily targeting the reuptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT). This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- IUPAC Name : 3-(3,4-dichlorophenyl)-N-methyl-3-methoxy-3-phenylpropan-1-amine

- Molecular Formula : C₁₇H₁₇Cl₂N₁O

- Molar Mass : 322.23 g/mol

- CAS Number : 93481-10-6

Diclofensine acts as a potent inhibitor of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The inhibition affinities (Ki values) are as follows:

- DAT : 16.8 nM

- NET : 15.7 nM

- SERT : 51 nM

These values indicate that diclofensine has a stronger affinity for DAT and NET compared to SERT, suggesting its primary action may be on dopaminergic and noradrenergic systems, which are crucial in mood regulation and cognitive functions .

Antidepressant Activity

Clinical trials have demonstrated diclofensine's effectiveness as an antidepressant with relatively few side effects. Its mechanism of blocking monoamine reuptake leads to increased levels of these neurotransmitters in the synaptic cleft, which is associated with mood elevation and improved emotional responses .

Stimulant Properties

As a stimulant drug, diclofensine exhibits properties similar to amphetamines. It enhances alertness and reduces fatigue, which can be beneficial in treating conditions like depression but raises concerns regarding potential abuse .

Case Studies and Clinical Findings

- Clinical Trials

- Comparative Studies

Safety and Side Effects

While diclofensine has shown efficacy in treating depressive symptoms, it was ultimately abandoned due to concerns over its potential for abuse and dependency. The side effects reported were generally mild but included insomnia and increased anxiety in some patients .

Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Monoamine Reuptake Inhibition | Potently inhibits DAT, NET, and SERT; increases neurotransmitter levels. |

| Antidepressant Effects | Effective in improving mood; fewer side effects compared to traditional antidepressants. |

| Stimulant Properties | Enhances alertness; potential for abuse noted. |

| Cardiovascular Effects | Minimal impact on heart rate; safer than other stimulants. |

属性

IUPAC Name |

4-(3,4-dichlorophenyl)-7-methoxy-2-methyl-3,4-dihydro-1H-isoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2NO.ClH/c1-20-9-12-7-13(21-2)4-5-14(12)15(10-20)11-3-6-16(18)17(19)8-11;/h3-8,15H,9-10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEHOXCSPLOXNOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C2=C(C1)C=C(C=C2)OC)C3=CC(=C(C=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67165-56-4 (Parent) | |

| Record name | Diclofensine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079234325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID301000351 | |

| Record name | 4-(3,4-Dichlorophenyl)-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301000351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34041-84-4, 79234-32-5 | |

| Record name | Diclofensine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034041844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diclofensine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079234325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(3,4-Dichlorophenyl)-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301000351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DICLOFENSINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U71XY6JQK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。